molecular formula C7H8N2O2 B1384273 4-Hydroxy-benzamidine oxime CAS No. 49787-00-0

4-Hydroxy-benzamidine oxime

Cat. No.: B1384273
CAS No.: 49787-00-0
M. Wt: 152.15 g/mol
InChI Key: YJFXWNSNMVKGNA-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in water and has a melting point of 220-222°C

Biochemical Analysis

Biochemical Properties

N’,4-Dihydroxybenzenecarboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydroxylamine hydrochloride and sodium carbonate, leading to the formation of amidoximes . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

N’,4-Dihydroxybenzenecarboximidamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the synthesis of compound WX028-3, which involves heating with acetic anhydride . These effects highlight the compound’s potential in regulating cellular activities and its possible use in medical research.

Molecular Mechanism

The molecular mechanism of N’,4-Dihydroxybenzenecarboximidamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with hydroxylamine hydrochloride and sodium carbonate results in the formation of amidoximes, which are essential for its biochemical activity . Understanding these mechanisms is vital for developing targeted therapies and drug design.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’,4-Dihydroxybenzenecarboximidamide change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, the synthesis of compound WX028-3 involves heating for 10 hours, indicating the compound’s stability under specific conditions . These temporal effects are crucial for optimizing experimental protocols and ensuring reliable results.

Dosage Effects in Animal Models

The effects of N’,4-Dihydroxybenzenecarboximidamide vary with different dosages in animal models. Studies have shown that the compound’s impact on cellular function and metabolism can be dose-dependent. For example, the synthesis of compound WX028-3 requires specific amounts of acetic anhydride and methanol . Understanding these dosage effects is essential for determining the compound’s therapeutic window and potential toxicity.

Metabolic Pathways

N’,4-Dihydroxybenzenecarboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interaction with hydroxylamine hydrochloride and sodium carbonate is a key step in its metabolic pathway . These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of N’,4-Dihydroxybenzenecarboximidamide within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical activity. For instance, the compound’s interaction with hydroxylamine hydrochloride and sodium carbonate affects its distribution within the cellular environment . Understanding these transport mechanisms is vital for optimizing the compound’s therapeutic potential.

Subcellular Localization

N’,4-Dihydroxybenzenecarboximidamide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns affect the compound’s activity and function within the cell. For example, the compound’s interaction with hydroxylamine hydrochloride and sodium carbonate may influence its localization within the cellular environment . Understanding these localization mechanisms is crucial for developing targeted therapies and optimizing the compound’s therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’,4-dihydroxybenzenecarboximidamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid pathway provides high yields and is eco-friendly. The reaction typically occurs at high temperatures, often exceeding 180°C .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including N’,4-dihydroxybenzenecarboximidamide, often involves similar condensation reactions. The use of solid acid catalysts and ultrasonic irradiation enhances the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N’,4-dihydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions include substituted benzamides, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’,4-dihydroxybenzenecarboximidamide is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N’,4-dihydroxybenzene-1-carboximidamide: This compound has similar structural features but includes a chlorine atom, which can alter its reactivity and applications.

    N-(2-Chloroacetyl)leucine methyl ester: Another related compound with different functional groups that influence its chemical behavior.

Uniqueness

N’,4-dihydroxybenzenecarboximidamide is unique due to its specific hydroxyl and carboximidamide functional groups, which confer distinct chemical properties and reactivity. These features make it valuable for various scientific and industrial applications .

Properties

IUPAC Name

N',4-dihydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(9-11)5-1-3-6(10)4-2-5/h1-4,10-11H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFXWNSNMVKGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00422344
Record name 4,N-Dihydroxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49787-00-0
Record name N-hydroxy 4-hydroxybenzamidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,N-Dihydroxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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